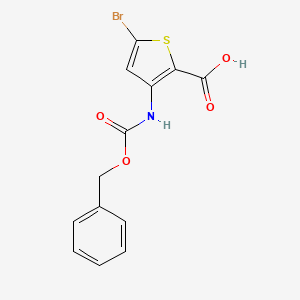

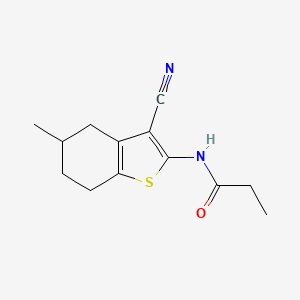

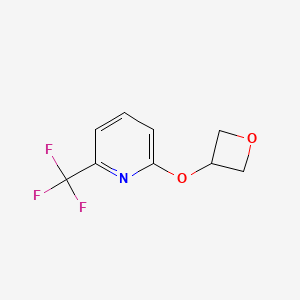

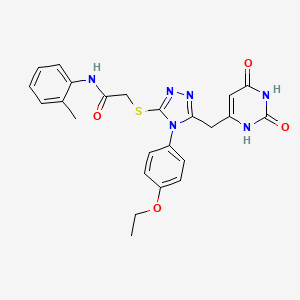

Methyl 4-oxo-1,2,3,4-tetrahydropyridine-1-carboxylate

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Methyl 4-oxo-1,2,3,4-tetrahydropyridine-1-carboxylate is a chemical compound that has been studied in various contexts due to its interesting chemical properties and potential applications. It is related to a family of compounds that have been explored for their neurotoxicity, photochemical activity, and as intermediates in the synthesis of more complex molecules .

Synthesis Analysis

The synthesis of this compound and its analogs has been reported in the literature. For instance, ethyl-MTP-carboxylate, a related compound, has been synthesized and identified as a substrate for monoamine oxidase enzymes, indicating that the tetrahydropyridine core can be functionalized in various ways . Another study describes the synthesis of methyl 4-aryl-6-methyl-4,7-dihydro-1H-pyrazolo-[3,4-b]pyridine-5-carboxylates from methyl 4-aryl-6-methyl-2-oxo-1,2,3,4-tetrahydropyridine-5-carboxylates using the Vilsmeier–Haack reagent, showcasing the versatility of the tetrahydropyridine scaffold in organic synthesis .

Molecular Structure Analysis

The molecular structure of compounds related to this compound has been elucidated using various spectroscopic techniques, including IR, NMR, and X-ray crystallography. These studies have revealed insights into the conformation and electronic structure of the tetrahydropyridine ring system . For example, semiempirical calculations have suggested a favored boat conformation for the dihydropyridine system .

Chemical Reactions Analysis

This compound and its derivatives participate in a variety of chemical reactions. Photochemical [2 + 2]-cycloadditions have been performed with 1-methoxycarbonyl-substituted dihydropyridinone, demonstrating the compound's utility as a chromophore in such reactions . Additionally, the transformation of related compounds has been studied, leading to the formation of various heterocyclic derivatives with potential antibacterial activity .

Physical and Chemical Properties Analysis

The physical and chemical properties of this compound derivatives have been investigated through electrochemical studies. For example, the electroreduction of carbomethoxypyridinium ions has been explored, providing insights into the redox behavior of these compounds and the formation of dihydropyridine products . The oxidizability of related compounds has also been examined, with studies on 1-methyl-1,2,3,4-tetrahydropyrimido[1,2-a]indole-10-carboxaldehyde revealing its susceptibility to oxidation .

Applications De Recherche Scientifique

Synthesis of Heterocyclic Compounds

Methyl 4-oxo-1,2,3,4-tetrahydropyridine-1-carboxylate is used in the synthesis of various heterocyclic compounds. For instance, Verdecia et al. (1996) demonstrated its use in creating methyl 4,7-dihydro-1H-pyrazolo[3,4-b]pyridine-5-carboxylates through a two-step procedure, revealing its versatility in generating complex molecular structures (Verdecia et al., 1996).

Ring Expansion in Chemical Synthesis

Bullock et al. (1972) explored the compound's capacity for ring expansion, converting it into methoxy- and cyano- derivatives of methyl 2-oxo-2,3,4,5-tetrahydro-1H-1,3-diazepine-6-carboxylate, showcasing its utility in organic synthesis (Bullock et al., 1972).

Chemical Reactions and Derivative Synthesis

Kappe and Roschger (1989) investigated various reactions of 2-oxo(or thioxo)-1,2,3,4-tetrahydropyrimidine-5-carboxylic acid derivatives, highlighting the compound's role in creating diverse chemical structures (Kappe & Roschger, 1989).

Oxidative Cyclization in Organic Chemistry

Bacchi et al. (2005) utilized the compound in oxidative carbonylation conditions to produce derivatives like tetrahydrofuran and oxazoline, underlining its application in innovative organic synthesis techniques (Bacchi et al., 2005).

Mécanisme D'action

While the specific mechanism of action for “Methyl 4-oxo-1,2,3,4-tetrahydropyridine-1-carboxylate” is not available, related compounds such as triazole-pyrimidine hybrids have shown promising neuroprotective and anti-inflammatory properties . These compounds have been found to inhibit nitric oxide (NO) and tumor necrosis factor-α (TNF-α) production in LPS-stimulated human microglia cells .

Safety and Hazards

Propriétés

IUPAC Name |

methyl 4-oxo-2,3-dihydropyridine-1-carboxylate |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H9NO3/c1-11-7(10)8-4-2-6(9)3-5-8/h2,4H,3,5H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NCFBALCGLIRCSQ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)N1CCC(=O)C=C1 |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H9NO3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

155.15 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

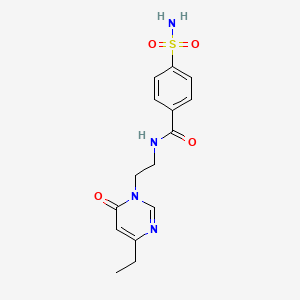

![ethyl 4-({5-[(2-fluorophenyl)amino]-1H-1,2,3-triazol-4-yl}carbonyl)piperazine-1-carboxylate](/img/structure/B2565691.png)

![3-(benzo[d][1,3]dioxol-5-ylmethyl)-2-(((3-(3,5-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl)methyl)thio)quinazolin-4(3H)-one](/img/structure/B2565704.png)